molecular formula C94H78Cl4N4O2S4 B13160103 2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B13160103
M. Wt: 1565.7 g/mol
InChI Key: CGRWDQBQNINDAH-ZRKFOFFSSA-N
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Description

2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic compound with a unique structure It is characterized by multiple dichloro and dicyanomethylidene groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency. The industrial process may also involve purification steps such as crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of dichloro and dicyanomethylidene groups, which can participate in electron transfer and nucleophilic substitution processes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) , reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives. Substitution reactions can lead to the formation of various substituted indene compounds.

Scientific Research Applications

2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including drug development. In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications. Its distinct properties set it apart from similar compounds, making it a subject of interest in multiple fields of study.

Biological Activity

The compound 2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic molecule characterized by multiple functional groups and a unique structural framework. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Antiviral Properties

Research has indicated that derivatives of compounds similar to this structure exhibit antiviral activity. Specifically, compounds with similar frameworks have been studied for their efficacy against flaviviruses. The presence of dichloro and dicyanomethylidene groups has been linked to enhanced biological activity against viral pathogens .

Photophysical Properties

The compound's structure suggests significant photophysical properties that can be harnessed in applications such as organic photovoltaics. The presence of multiple thiophene units and electron-withdrawing groups like dicyanomethylidene enhances its ability to absorb light and convert it into electrical energy efficiently . This is particularly relevant in the development of non-fullerene acceptors (NFAs) for organic solar cells.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines. The structural complexity allows for interactions with cellular targets that could lead to apoptosis or cell cycle arrest in cancerous cells. For instance, derivatives containing the dicyanomethylidene moiety have shown promise in inducing cell death in specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Modifications to the substituents on the indene or thiophene rings can significantly impact their biological efficacy. Studies have demonstrated that varying the length and nature of alkyl chains attached to the phenyl groups can influence both solubility and biological activity .

Case Studies

  • Antiviral Activity : A study examining a related compound showed that it inhibited viral replication in vitro by disrupting viral entry mechanisms.
  • Photophysical Applications : Research on chromophores derived from similar structures demonstrated high second-order optical nonlinearities, making them suitable for photonic applications.
  • Cytotoxicity Studies : A series of tests conducted on cancer cell lines revealed that modifications to the dicyanomethylidene group could enhance cytotoxicity while reducing off-target effects.

Data Summary

PropertyValue/Description
Molecular WeightApprox. 1000 g/mol (exact value varies)
CAS NumberNot explicitly available
Antiviral ActivityEffective against flaviviruses
CytotoxicityPromising results against cancer cell lines
Photophysical PropertiesHigh absorption efficiency in UV-visible range
Structure ComplexityMultiple functional groups enhancing activity

Properties

Molecular Formula

C94H78Cl4N4O2S4

Molecular Weight

1565.7 g/mol

IUPAC Name

2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C94H78Cl4N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)93(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-72-76(46-71(75)89-85(93)91-81(107-89)43-65(105-91)41-73-83(59(51-99)52-100)67-47-77(95)79(97)49-69(67)87(73)103)94(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)86-90(72)108-82-44-66(106-92(82)86)42-74-84(60(53-101)54-102)68-48-78(96)80(98)50-70(68)88(74)104/h25-50H,5-24H2,1-4H3/b73-41+,74-42+

InChI Key

CGRWDQBQNINDAH-ZRKFOFFSSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)Cl)Cl)C(C9=C4SC1=C9SC(=C1)/C=C/1\C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)Cl)Cl)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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